molecular formula C16H14N2O6 B2822455 5-Methyl-3-nitro-2-(phenylmethoxycarbonylamino)benzoic acid CAS No. 2287302-46-7

5-Methyl-3-nitro-2-(phenylmethoxycarbonylamino)benzoic acid

Cat. No. B2822455
M. Wt: 330.296
InChI Key: DLZQQVXLWYFPOF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves a nitration process of methyl 3-methylbenzoate by mixtures of HNO3/Ac2O . The key process is the nitration of methyl 3-methylbenzoate. The main advantages of this procedure are that it utilized a high selectivity of substrates and a green nitrating process .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve nitration of alkanes, displacement reactions with nitrite ions, and oxidation of primary amines . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like nitro compounds and benzoic acid can be found . Nitro compounds have high dipole moments, which fall between 3.5 D and 4.0 D, depending upon the nature of R . Benzoic acid is soluble in water, and the solubility at 25 o C and 100 o C is 3.44 g/L and 56.31 g/L respectively .

Safety And Hazards

The safety data sheet for similar compounds like 3-Nitrobenzoic acid indicates that it causes serious eye damage . It is recommended to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-methyl-3-nitro-2-(phenylmethoxycarbonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O6/c1-10-7-12(15(19)20)14(13(8-10)18(22)23)17-16(21)24-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZQQVXLWYFPOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(Benzyloxy)carbonyl]amino}-5-methyl-3-nitrobenzoic acid

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